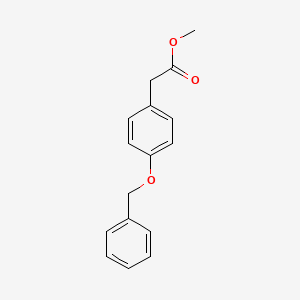

Methyl 2-(4-(benzyloxy)phenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWFDISHMBDYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373464 | |

| Record name | Methyl 4-benzyloxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-16-7 | |

| Record name | Methyl 4-benzyloxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(4-BENZYLOXYPHENYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(4-(benzyloxy)phenyl)acetate" physical and chemical properties

{"answer":"## Methyl 2-(4-(benzyloxy)phenyl)acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal organic compound, frequently employed as a versatile intermediate in the synthesis of complex molecules within medicinal chemistry and materials science. This guide offers an in-depth technical examination of its core physical and chemical properties, established synthesis protocols, and notable applications. By merging theoretical principles with practical, field-proven insights, this document is designed to be an essential resource for scientists and researchers dedicated to the innovation of novel chemical entities. We will explore the compound's spectral data, safety and handling procedures, and its significant role as a precursor in the creation of various biologically active compounds.

Introduction

This compound, a derivative of methyl phenylacetate featuring a benzyl ether linkage, is a compound of significant interest in organic synthesis. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific reaction conditions. This characteristic is invaluable in multi-step synthetic pathways where precise control over the reactivity of functional groups is paramount. This guide will provide a thorough analysis of this compound, from its fundamental characteristics to its strategic use in advanced synthetic applications.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |

| Molecular Weight | 256.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 375 °C at 760 mmHg | [3] |

| CAS Number | 68641-16-7 | [1][2][4] |

These properties are critical for predicting the compound's behavior in various experimental contexts. For example, its sharp melting point range is a reliable indicator of purity, while its solubility characteristics guide the selection of appropriate solvents for reactions, extractions, and purifications such as recrystallization or chromatography.

Synthesis and Reaction Chemistry

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This section provides a detailed protocol for this reaction and discusses the underlying chemical principles.

Synthetic Protocol: Williamson Ether Synthesis

This synthesis involves the reaction of a phenoxide with an organohalide. In this specific case, methyl 4-hydroxyphenylacetate is reacted with benzyl bromide in the presence of a base.

Materials:

-

Methyl 4-hydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a similar base

-

Acetone or another suitable polar aprotic solvent

-

Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate)

Step-by-Step Procedure:

-

Deprotonation: In a round-bottom flask, dissolve methyl 4-hydroxyphenylacetate in acetone. Add potassium carbonate to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: Add benzyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an Sₙ2 reaction, displacing the bromide ion.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

-

Workup: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) from a relatively weak one (the phenol) through deprotonation. The choice of benzyl bromide as the electrophile is advantageous due to the high reactivity of the benzylic position towards Sₙ2 reactions and the good leaving group ability of the bromide ion.

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Characterization

The structural integrity and purity of the synthesized this compound are typically confirmed using a suite of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule, including the aromatic protons, the benzylic methylene protons, the methylene protons alpha to the ester, and the methyl ester protons. The integration and splitting patterns of these signals are used to confirm the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, providing further confirmation of the molecular structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong peak for the carbonyl (C=O) stretch of the ester functional group, typically around 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak, which corresponds to the molecular weight of the compound, confirming its elemental composition.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more intricate molecular architectures, especially within the pharmaceutical sector.

-

Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a common starting material for the synthesis of various APIs. The benzyloxy group can be easily removed via catalytic hydrogenation to yield a phenol, which can then undergo further chemical transformations.

-

Synthesis of Bioactive Scaffolds: The phenylacetic acid moiety is a common scaffold in many biologically active compounds. This intermediate allows for the introduction of this scaffold in a protected form.

-

Development of Novel Therapeutics: Derivatives of this compound have been investigated in the context of developing new drugs for a range of therapeutic areas.

Caption: Key Application Areas.

Safety and Handling

Proper safety protocols are essential when working with any chemical, including this compound.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a laboratory coat, and chemical-resistant gloves should be worn at all times.

-

Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste should be disposed of in accordance with institutional and local government regulations.

It is highly recommended to consult the Material Safety Data Sheet (MSDS) for this compound before use for comprehensive safety information.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. Its well-documented properties, straightforward synthesis, and broad applicability make it a valuable tool for chemists in both academic and industrial research. This guide has provided a detailed overview of its fundamental characteristics, synthesis, and applications to support its effective and safe use in the laboratory.

References

- Benchchem. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- Guidechem. (2019, February 26). This compound 68641-16-7 Purity 97% 100g China.

- Key Organics. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Methyl 4 methoxy phenyl acetate.

- Sigma-Aldrich. (n.d.). Methyl methoxy(phenyl)acetate.

- Sigma-Aldrich. (n.d.). Phenyl-methyl-acetate.

Sources

An In-depth Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS No. 68641-16-7), a pivotal intermediate in synthetic organic chemistry. Designed for professionals in research and drug development, this document delves into the compound's synthesis, structural characterization, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.

Strategic Importance in Synthesis

This compound is a derivative of 4-hydroxyphenylacetic acid, a significant building block in the pharmaceutical industry. The strategic value of this compound lies in the use of the benzyloxy group as a robust protecting group for the phenolic hydroxyl function. This protection is crucial in multi-step syntheses, allowing for chemical transformations on other parts of the molecule without unintended reactions at the phenol position. The benzyloxy group is known for its stability across a wide range of reaction conditions, yet it can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenation.[1] This strategic advantage makes this compound a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is fundamental for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68641-16-7 | [3] |

| Molecular Formula | C₁₆H₁₆O₃ | [3] |

| Molecular Weight | 256.30 g/mol | [3] |

| Appearance | White to yellow to brown solid | [2] |

| Melting Point | 53 °C | [4][5] |

| Boiling Point | 375 °C at 760 mmHg | [4][5] |

| Density | 1.129 g/cm³ | [4] |

| Storage | Sealed in a dry place at room temperature | [2] |

Safety and Handling:

This compound is classified as a warning-level hazard.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis and Mechanism

The most direct and common synthesis of this compound is the esterification of its corresponding carboxylic acid, p-benzyloxyphenylacetic acid. This reaction is typically acid-catalyzed.

Synthesis of the Precursor: p-Benzyloxyphenylacetic Acid

The precursor, p-benzyloxyphenylacetic acid, can be synthesized from 4-hydroxyphenylacetic acid by Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and then reacted with benzyl chloride.

Esterification to this compound

The final esterification step is a classic Fischer esterification, a well-understood and reliable acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Caption: Fischer Esterification Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound from p-benzyloxyphenylacetic acid.[6]

Materials:

-

p-Benzyloxyphenylacetic acid (1.0 eq)

-

Methanol (as solvent, excess)

-

Chloroform

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of p-benzyloxyphenylacetic acid (e.g., 5.0 g), methanol (25 mL), and chloroform (25 mL) is placed in a reaction vessel equipped for reflux.[6]

-

To facilitate water removal and drive the equilibrium towards the product, the reaction can be set up using a Soxhlet apparatus with anhydrous magnesium sulfate in the thimble.[6]

-

The mixture is heated to reflux and maintained for approximately 6 hours.[6]

-

After cooling, water is added to the reaction mixture, leading to the formation of two distinct layers.

-

The chloroform layer is separated, washed with water, and then extracted twice with a saturated sodium bicarbonate solution to remove any unreacted acid.[6]

-

The chloroform extract is washed again with water until neutral and subsequently dried over anhydrous sodium sulfate.[6]

-

The chloroform is removed via distillation under reduced pressure.

-

The resulting colorless oily residue solidifies upon cooling in an ice bath.[6]

-

The crude product can be purified by recrystallization from dilute methanol to yield the final product.[6]

Structural Characterization: A Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl phenyl ring. δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the acetate group. δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group. δ ~5.1 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph). δ ~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.6 ppm (s, 2H): Methylene protons alpha to the ester (-CH₂-COO). |

| ¹³C NMR (CDCl₃) | δ ~172 ppm: Carbonyl carbon of the ester. δ ~158 ppm: Aromatic carbon attached to the benzyloxy group. δ ~137 ppm: Quaternary carbon of the benzyl ring. δ ~127-130 ppm: Aromatic carbons of both rings. δ ~115 ppm: Aromatic carbon ortho to the benzyloxy group. δ ~70 ppm: Benzylic carbon (-O-CH₂-Ph). δ ~52 ppm: Methyl ester carbon (-COOCH₃). δ ~40 ppm: Methylene carbon alpha to the ester (-CH₂-COO). |

| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretches (ester and ether). |

| Mass Spec (EI) | m/z 256: Molecular ion (M⁺). m/z 91: Tropylium ion (C₇H₇⁺), characteristic fragment from the benzyl group (base peak). m/z 197: Loss of the methoxycarbonyl group (-COOCH₃). m/z 165: Loss of the benzyl group. |

Reactivity and Applications in Drug Development

The utility of this compound is defined by the reactivity of its functional groups, primarily the ester and the benzyloxy protecting group.

The Benzyl Ether Protecting Group

The benzyloxy group is stable to a wide array of reagents, including most acids, bases, and nucleophiles, making it an excellent choice for protecting phenols during complex synthetic sequences.[7]

Deprotection Strategies:

-

Catalytic Hydrogenolysis: This is the most common and mildest method for deprotection. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected phenol and toluene as a byproduct.[6]

-

Strong Acids: Lewis acids or strong protic acids can cleave the benzyl ether, but this method is less common due to its harshness.[7]

-

Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also be used for deprotection.[7]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. calpaclab.com [calpaclab.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

Methyl 2-(4-(benzyloxy)phenyl)acetate: A Technical Guide for Advanced Research

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chemical Intermediate

Compound Identification and Nomenclature

Methyl 2-(4-(benzyloxy)phenyl)acetate is a carboxylic acid ester and an aromatic ether. Its structure is characterized by a methyl acetate group attached to a phenyl ring at position 2, with a benzyloxy group substituent at position 4 of the phenyl ring.

-

IUPAC Name: methyl 2-[4-(phenylmethoxy)phenyl]acetate

-

Common Synonyms: 4-Benzyloxyphenylacetic Acid Methyl Ester[1], Methyl 4-(Benzyloxy)phenylacetate

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |

| Molecular Weight | 256.3 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 53 °C | [1] |

| Boiling Point | 375 °C at 760 mmHg | [1] |

| Flash Point | 157.3 °C | [1] |

| Refractive Index | 1.559 | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the hydroxyl group of Methyl 4-hydroxyphenylacetate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzyl halide.

Causality of Experimental Choices:

-

Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically used. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause hydrolysis of the methyl ester. The use of a stronger base like sodium hydroxide could lead to saponification as a competing side reaction.

-

Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.

-

Reaction Temperature: The reaction is often performed at a moderately elevated temperature (e.g., refluxing acetone) to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the benzylation of Methyl 4-hydroxyphenylacetate.

Materials:

-

Methyl 4-hydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxyphenylacetate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in medicinal chemistry and the synthesis of more complex molecules.[2]

-

Precursor for APIs: Its primary utility lies in its structure, which contains a protected phenol and an ester. The benzyl group is a common protecting group for phenols, which can be readily removed by hydrogenolysis. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality makes it a versatile starting point for the synthesis of various drug candidates.

-

Scaffold for Library Synthesis: In drug discovery, the core structure of this compound can be used as a scaffold. Modifications at the ester position or derivatization of the aromatic rings can generate a library of related compounds for screening against biological targets.

-

Use in Peptide Synthesis: The carboxylic acid derivative (obtained after hydrolysis) can be used in peptide synthesis to introduce a modified phenylalanine-like residue into a peptide chain.

Logical Relationship in Drug Synthesis

Caption: Role as a versatile intermediate with two key functional handles for further synthetic elaboration.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Specific toxicity data is limited; it should be handled with the care afforded to all novel research chemicals. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

Methyl 2-(4-(benzyloxy)phenyl)acetate: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Benzyl-Protected Phenolic Synthon

Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable bifunctional building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1] Its structure marries a methyl phenylacetate core with a benzyl-protected phenol. This arrangement offers a unique combination of reactivity and stability, making it a strategic choice for the synthesis of complex molecular architectures.[2] The phenylacetic acid moiety serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzyl ether provides a robust yet readily cleavable protecting group for the phenolic hydroxyl.[3] This dual functionality allows for sequential and site-selective modifications, a cornerstone of modern synthetic strategy. This guide will delve into the synthesis, key reactions, and strategic applications of this important intermediate, providing insights into its role as a privileged scaffold in the development of bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 68641-16-7 | [4][5][6] |

| Molecular Formula | C16H16O3 | [4][5][6] |

| Molecular Weight | 256.30 g/mol | [6] |

| Appearance | Colorless oily residue that solidifies on cooling | [7] |

| Melting Point | 58.5-59 °C (recrystallized from dilute methanol) | [7] |

| Purity | Typically >95% | [5] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetate and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methylene protons alpha to the ester, and a singlet for the methyl ester protons.[9]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the various aromatic carbons, the benzylic methylene carbon, the alpha-methylene carbon, and the methoxy carbon.[10]

-

IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretch for the ester group (around 1745 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the methoxy group and the presence of the benzyl cation (m/z 91).[10]

Synthesis and Commercial Availability

This compound is commercially available from various suppliers, typically in purities exceeding 95%.[4][5][11] For laboratory-scale synthesis, a common and straightforward method is the esterification of 4-(benzyloxy)phenylacetic acid.[7]

Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Workflow Diagram:

Caption: Saponification of the methyl ester to the corresponding carboxylic acid.

Saponification is typically carried out using an alcoholic solution of potassium hydroxide or sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. [7][12]

Reactions at the Methylene Bridge (α-Carbon)

The methylene group adjacent to the ester is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various alkylation and acylation reactions, allowing for the introduction of diverse substituents at this position. [13][14]

Deprotection of the Benzyl Ether

A key strategic reaction is the cleavage of the benzyl ether to unmask the phenolic hydroxyl group. [2]This is most commonly and cleanly achieved through catalytic hydrogenation. [3][15] Catalytic Hydrogenolysis:

Caption: Deprotection of the benzyl ether via catalytic hydrogenolysis.

This reaction is typically performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate. [15]The benzyl group is reduced to toluene, leaving the free phenol. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups. [3]Alternative, non-hydrogenation methods for benzyl ether cleavage, such as using strong acids or oxidizing agents, are also available but are generally less chemoselective. [3][16][17]

Applications in the Synthesis of Bioactive Molecules

The strategic combination of a reactive phenylacetate core and a protectable phenol makes this compound a valuable precursor in the synthesis of various biologically active compounds. For instance, derivatives of 2-phenylacetic acid are known intermediates in the synthesis of various pharmaceuticals. [18] A notable application is in the synthesis of multifunctional agents for neurodegenerative diseases like Parkinson's. In one study, 2-(4-(benzyloxy)phenyl) benzothiazole derivatives were synthesized and shown to be potent and selective monoamine oxidase B (MAO-B) inhibitors. [19]The synthesis involved the hybridization of a benzothiazole skeleton with an aryl benzyl ether pharmacophore, highlighting the utility of the benzyloxy-substituted phenyl moiety in creating molecules with neuroprotective and anti-inflammatory properties. [19]

Conclusion

This compound is more than just a simple aromatic ester; it is a strategically designed building block that offers synthetic chemists a high degree of control and flexibility. Its well-defined points of reactivity—the ester, the active methylene group, and the cleavable benzyl ether—allow for a logical and stepwise approach to the construction of complex molecular targets. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is essential for the efficient design and execution of synthetic routes to novel bioactive molecules.

References

-

Weizmann, M., Israelashvili, S., & Papo, R. (1948). The Preparation of Methyl p-Benzyloxyphenyl Acetate. Journal of the American Chemical Society, 70(9), 3263–3263. [Link]

-

Synthonix. This compound - [M38569]. [Link]

-

Struchem. methyl 2-(4-benzyloxy-3-bromo-5-formyl-phenyl)acetate, min 97%, 10 grams. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Plz help in identifying the compound?. [Link]

-

ResearchGate. Deprotection of benzyl groups. | Download Scientific Diagram. [Link]

- Google Patents. CN100455557C - The production method of methylphenylacetic acid.

-

PrepChem.com. Synthesis of methyl phenylacetate. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

PubChem. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Royal Society of Chemistry. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry. [Link]

-

CRC Press. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

Patsnap. Synthesis method of methyl phenylacetate - Eureka. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

-

Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

-

PubChem. Methyl 2-methyl-4-benzyloxy-phenylacetate | C17H18O3 | CID 2759920. [Link]

-

National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

-

Volgograd State Medical University. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

-

ResearchGate. Alkylation and acylation of phenol with methyl acetate | Request PDF. [Link]

-

PubMed. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

Organic Syntheses. methyl benzyl ketone. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

National Institutes of Health. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. This compound | 68641-16-7 | Benchchem [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. keyorganics.net [keyorganics.net]

- 5. Synthonix, Inc > 68641-16-7 | this compound [synthonix.com]

- 6. 68641-16-7|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(4-(benzyloxy)phenyl)acetate" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2-(4-(benzyloxy)phenyl)acetate

Authored by: A Senior Application Scientist

Abstract

This compound is a well-documented organic compound, primarily recognized for its role as a versatile synthetic intermediate in medicinal and organic chemistry. Its strategic utility is largely attributed to the benzyloxy group, which serves as a stable and selectively cleavable protecting group for the phenolic hydroxyl function. However, a comprehensive exploration of the intrinsic biological activities of this molecule is notably absent in the current scientific literature.[1] The persistent appearance of the benzyloxyphenyl motif in a variety of pharmacologically active agents warrants a deeper investigation into the standalone potential of this compound. This guide synthesizes data from structurally analogous compounds to build a predictive framework for its potential biological activities, proposes hypothetical mechanisms of action, and provides detailed experimental protocols for systematic evaluation.

Introduction and Physicochemical Profile

This compound is an aryl acetate derivative whose chemical architecture suggests a potential for biological interaction.[1] The molecule combines a phenylacetic acid methyl ester core with a para-substituted benzyloxy group. This benzyloxy moiety is a key feature in numerous compounds exhibiting significant biological effects, including anti-inflammatory and anticancer properties.[2][3] While its primary application has been as a building block in the synthesis of more complex molecules, the fundamental structure itself holds untapped potential for direct pharmacological intervention.[1][4][5] This document aims to bridge the existing research gap by postulating its therapeutic possibilities based on established evidence from related chemical entities.

Physicochemical Data

A foundational understanding of the compound's properties is essential for any experimental design.

| Property | Value | Reference |

| CAS Number | 68641-16-7 | |

| IUPAC Name | methyl [4-(benzyloxy)phenyl]acetate | |

| Molecular Formula | C₁₆H₁₆O₃ | [6] |

| Molecular Weight | 256.3 g/mol | [6] |

| Physical Form | White to Yellow to Brown Solid | |

| InChI Key | OUWFDISHMBDYON-UHFFFAOYSA-N |

Postulated Biological Activities and Mechanistic Rationale

Direct biological studies on this compound are scarce. However, by examining its structural components and comparing them to known pharmacophores, we can infer several promising areas of investigation.

Anti-inflammatory Potential via COX-2 Inhibition

A compelling line of inquiry is the compound's potential as an anti-inflammatory agent. Research into a series of 2-phenyl-4H-chromen-4-one derivatives identified a compound, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, as a potent and highly selective COX-2 inhibitor with an IC₅₀ value of 0.07 μM.[3] This activity was comparable to the reference drug Celecoxib. Molecular modeling suggested the substituent on the chromene scaffold is crucial for activity, with the benzyloxy group playing a key role.[3] This strongly suggests that the benzyloxyphenyl moiety within this compound could facilitate binding to the COX-2 active site, making it a candidate for development as a selective non-steroidal anti-inflammatory drug (NSAID).

Anticancer Activity through STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a validated therapeutic target in oncology.[2] A novel STAT3 inhibitor based on a benzyloxyphenyl-methylaminophenol scaffold was discovered, and subsequent optimization led to analogues with potent inhibitory activity against the IL-6/STAT3 pathway (IC₅₀ as low as 1.38 μM).[2] One derivative also displayed significant antiproliferative effects against the MDA-MB-468 breast cancer cell line.[2] The shared benzyloxyphenyl core suggests that this compound could potentially interfere with the STAT3 SH2 domain, disrupting its signaling cascade and exerting antiproliferative effects. Furthermore, the broader class of phenylacetate-based compounds has been investigated for anticancer properties, including their use as prodrugs that are bioactivated within the tumor microenvironment.[7][8]

Metabolic Regulation via Acetyl-CoA Carboxylase Inhibition

A positional isomer, Methyl 2-[3-(benzyloxy)phenyl]acetate, has been identified as a lead compound for inhibiting acetyl-CoA carboxylase (ACC).[6] This inhibition leads to a reduction in plasma triglyceride levels and has shown efficacy against high-fat diet-induced obesity in subchronic studies.[6] Given the structural similarity, it is highly plausible that this compound could exhibit similar inhibitory effects on ACC or other key enzymes involved in lipid metabolism, presenting a potential therapeutic avenue for conditions like hypertriglyceridemia and metabolic syndrome. The broader phenylacetate scaffold is also known for its role as a nitrogen scavenger in the treatment of urea cycle disorders, further establishing its relevance in metabolic pathways.[9][10]

Antimicrobial Properties

Derivatives of benzoate and phenylacetate esters have demonstrated a spectrum of biological activities, including antimicrobial effects.[11] Research on related structures, such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, has revealed potent activity against various bacteria.[11] While the exact mechanism is not fully elucidated for this class, the ester linkage and substituted aromatic rings are common features in antimicrobial agents. This suggests that this compound should be screened for activity against a panel of pathogenic bacteria and fungi.

Proposed Mechanisms of Action: A Visual Synthesis

The following diagram illustrates the hypothetical signaling pathways and molecular targets that this compound might modulate, based on evidence from structurally related compounds.

Caption: Hypothetical molecular targets for this compound.

Experimental Design for Biological Evaluation

To systematically validate the postulated activities, a tiered experimental approach is recommended. The following protocols provide a robust framework for an initial in vitro screening campaign.

General Experimental Workflow

The logical flow of experiments should begin with broad cytotoxicity screening, followed by specific, mechanism-based assays targeting the hypothesized activities.

Caption: A tiered workflow for evaluating the biological potential of the title compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the compound's effect on cell viability and provides a therapeutic window.[11][12]

-

Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-468, HepG2) and a normal fibroblast line (e.g., MRC-5) into 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay quantifies the peroxidase activity of cyclooxygenase enzymes.[13]

-

Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) or a reference inhibitor (e.g., Celecoxib, Indomethacin) to the wells. Incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add arachidonic acid solution to initiate the reaction.

-

Colorimetric Development: After 2 minutes, add a colorimetric substrate (e.g., tetramethyl-p-phenylenediamine, TMPD).

-

Data Acquisition: Measure the absorbance at 590 nm. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to establish the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbes.[11]

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a series of twofold dilutions of the compound in MHB directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The analysis of structurally related compounds strongly indicates that this compound is a molecule of significant, yet unexplored, biological potential. Its primary identity as a synthetic intermediate has overshadowed its potential as a bioactive agent.[1]

The path forward requires a systematic investigation into its pharmacological profile:

-

Broad Spectrum Screening: Execution of the protocols detailed above to confirm or refute the hypothesized anti-inflammatory, anticancer, metabolic, and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused synthesis campaign to create analogues is warranted. Modifications to the phenylacetate core and substitutions on both aromatic rings will elucidate the key structural requirements for activity and selectivity.

-

In Vivo Validation: Promising lead compounds identified through in vitro and SAR studies must be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.[8]

References

- Benchchem. This compound | 68641-16-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFNYtwD9VwR_tRdzMM-m5Zv8D01XnpjjLL6dTECzcDKqlIRiRs2AmZErTS5AFkgV0hUq20kFn1-xfFVqftNndSCZbVPQLA3eb_o5s0xSMLBIeqru5DjmqA8FizIsPIVi0ikDwfw==]

- Biosynth. Methyl 2-[3-(benzyloxy)phenyl]acetate | 62969-42-0 | MCA96942. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqGkgRmpKnAgL1SL7DuDWCteGElffs5_MaWYH8Mh7_YdMrKDnb4C2srR_qd4953d7oz09H2hO9qvuDeaH72EiQ39t76wz_vPFaQjGLvlbQQSos8cmIuzp8FUvywm112cqIN_BldMkTW3o6ygVD5eeTv-qRpzmTXdIAgfvMP4F_JJ9VmHsiq0Az_Px]

- Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvy8Ovwg7nGsvyQYoE2Uc1OSsZ2s61r-LfeoZEI7mjm51DoPXJS_h4YdYso7_0OLl167XS7jjTOjxLYIrOzccc4dkMrwnjyxdt4ao7R37pjEfvXbgIEpEWDaUgp43gvumJDo_J9objYx04FiWS1fq9lfk=]

- ResearchGate. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZi9tLBMCDVItp-vgmaNQL1lxrSIKyEeW7SdANLUavQiLCprz-RxMJ_fhH8uZzkm0aLgpMbVKxNXYReQ2f3vKQSHvRhuuPXQx54cMPDQ7VZjbglUBKPq2kKnDaSGq-7HDvEDSgp9d7amGk-W49FxBB_WbKGEIZIdgWp8_cLIl5fKZAbUxwDSCXOxtfDxK7XeJwzZuqsFECrmLomHDOU3GTwHS-6jEimV-aemTJcnsshbAeE2a39sFQ8m4C_o9el0olwc522Yx81IYSiHuY0b2-kWiZeiQ-AwUsWQNfUJFYVgCPq0hzS9F0faVSpf9Z0s=]

- PubMed Central. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXE7H6JVce8e3Opkv_W_60FUeOJKLg3uhM95eqgPOje178kL0Rts7RKn2xePiomfYxek-W953CcnmVLzoEbrq9eFblTcEVyulbTMTPp-19DuQSiNWrfI2h34H3-M-FjzH8wb-Sx5SA9olM65U=]

- PubMed Central. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9YhdxJQD7yRQ-MJhrnMOF1vbnM5f7X1V9-vt9UiFq6DGZxfOFkKnTz0ncxH27bZ1KtE8mQ9ZwdLBQiuM__E7lKKpfJP9GyLl8cXgFERQIqvN4eNC-eqzBqInuq7CiVJl-ORH5nKVrZyH_Nyd]

- Pharma Noble Chem Ltd. Pharma API Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRXg3KZdv7kOamhEyFnnMQ7QhGcnL7ufbZxRyjHHTyC3z5BESH6gk55as1fkrzoFhT5LzJ4BGbdMWf5suYJzNP1hktSnUv9T3ryQqNIIIpBKUiHlEZqgRPbWMPRh2n5JVNOrrD9fRAxQX8jtLiXOo=]

- MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [URL: https://vertexaisearch.cloud.google.

- Benchchem. Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtVcqZ8XnJA1p6j1iH1E51UyrBaw2rSoUAqihbTOWlkAAA7DyGocGXBd7lv8Vwi2xSsBHsW-MmwA9jiNnkSN2ye7rLAc5V4M3VMQMX8y1BjDRS8J00bn0vLlRf2T8ilIFbznbYj8IfChyAWeuAc8pWewcTf-jE3WAqm-zajON8hJpeo49z-7QufG1Sh8GmggFkJDuKY-PTJdrK2K0EWTtUD70T5tytVB7nHHlZ7GJS-wf-iZ5sSaiCuzpGKw=]

- MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZIzmKm3GblSbhAGA-oMpYxPVNI3YqyVCBKsw-3zHRTE9vVS9W9hClQdh7Fmvu2JtcJRx2QLqmairZcNY6P66Ve5vZzzl3lbTG1MapMnTt9q6ZgiVV4eJymqulIcBczHBeFbS]

- Sigma-Aldrich. This compound | 68641-16-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsYWPaVICgpmdHl_4GJoU9xpERyF6-0JslZh-2wTBD4xdJ-0Cj-tSzwLeTCHP1M1lCJyw7SBGaXSusZPbTehykKHNzdMnaV7fgNlafuMg06ZyELB3ZMOxkTv65SrOHBaONtrBtkAqPFVa9jaSw_gjw6gaKHZS1mfP7RYLmkYpJ7pkz1vmerkMgw-hfkw==]

- NIH. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6f_jvtHaG1aYWi1PKjUCGqj-uXvd4bgdw-PuAVlHH8tO4CuC5HIcbm0YnpD8qTj7wG_2N-WP4e3iiB5MN2CcHF6A0QsW307wCQp7RvE4FyoIqEmPKYGSCd4q_486xyhIE53T2-6xz48QM-Dk=]

- PubMed Central. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcA1i5BzsLl0KsN0cpkKLNp2X5CtZLDNHvr2pOa_YZmAlGBIVHY1l_HXbnAwUxakMnPVI8dVE8oBI3SW_c3El6d0Tq7AEZQJfeBNN7wbaNXhu0lrsjqAUIBQxnyuwAZRe9aibhedN15seyxGw=]

- ResearchGate. (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYPVjDO1-yXkhrd_ZuVFScN3W83-cd-T5pdmvtDL3Rpfc8-J3YdqXrvx8OG7p39tdof7NeHhM9L-uq_9VeFxeaeiAKLh7_bYu6jrzkUnMge0chB9FeqrxCBjXfk4XpO_kxUEtT0vqCsg-Wktp1_6gZ-aE0TlR3RAkHdYzGn0Za1hNlHZ4FbsnaXywdvc5xQ8KtxwvnkftT9wxm9cveBgcUTnF8dkK2DCcZutwUtMHyWUqWzwglh8itHmBD6iIXz7kqcqkB85Uj5-q4bFgFjt8cI3q0tmbUWietRUPnBtYCTK6nmYP0_BbOPcJaRD3VP_An4cH0f9ybG1h9hURj2GesDs3fm8fi7hfUWkfpHusnczg]

- NIH. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLYeP31g9wnQLRX01Y4jknYLzIsuQg9LeAuiaTUHYZiCgsKg4xd9lvWQDe7g2RSSeQwHfUnJRYSfjwF0g6AWb78xHFDOOVwiLb83RVuEYMnyQqbqnCnLcAQFO0NLLOHX1WCIQaIrB98DSRPPM=]

- FDA. pharmacology/toxicology review and evaluation - CPY Document. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlt9d0fDQPKZpVupny-YB0RnhMJC-a4AxzvaySF8-6Ew8cHlzn8xPXo3NVbf1Gywgtf3RhII53ZucGFlOpV0P1kZ9pdbHZcf2RcTKGI0Z8dEVWxH9brvbKn7P1KcOxsdWMrG46Sd4yX-UAHjtV2frRUOrsBHcnjCzAp7UUwq08YQf7BysyDWkA]

- ResearchGate. (PDF) Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo2Tu2k4CbfeI80N-cQL7dGa5flzsz4Ieuak8WnxleCMKgeqftQ5TsyBPSc0CCBU64I5z2Z8DHCLzu2sqhlKES0Mim996MFcJ04P4wXttL3211rkfKvKa1mgBje_xeYUBD1i41Jfu2Yl-oQFbdi4sStucR-wzkD7Gv04LA6ZxoAg1T3WmKup9K5XVRxy5uukz-Un606UODFc2Be7KmKb8JULslneJtyPl5ikZ3nBMTV75ucq-W5f8cKJf982kbZTU9gCoX62cVi2mr-GVtpkspm93LnJkExq-IvoD8YUn0kq-YS6xFnAKpSs9OPijqSbfoT5KyYhHE2yM3MTHGplwjZTowwW_Q8aSwQBYD2FYH8BK5grI28zYWMQ==]

Sources

- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of the Benzyloxy Group in the Synthesis of Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical industry, the judicious use of protecting groups is a cornerstone of success. The carboxylic acid moiety of phenylacetic acid and its derivatives, a common structural motif in active pharmaceutical ingredients (APIs), often requires temporary masking to prevent undesired reactions. This technical guide provides an in-depth analysis of the benzyloxy group (–OCH₂Ph), commonly installed as a benzyl ester, as a robust and versatile protecting group for this purpose. We will explore the causality behind its selection, detail field-proven methodologies for its introduction and cleavage, and examine its strategic deployment in the synthesis of medicinally relevant molecules.

The Imperative for Protection: Why the Benzyl Ester is a Strategic Choice

The carboxylic acid functional group is chemically versatile, acting as a proton donor, a nucleophile (as a carboxylate), and a precursor to more reactive species like acyl chlorides and amides. In a complex synthesis, this reactivity can be a liability. Protecting the carboxylic acid of a phenylacetic acid derivative as a benzyl ester offers several key advantages:

-

Robust Stability: The benzyl ester is remarkably stable across a wide range of reaction conditions, including many mildly acidic or basic treatments, making it compatible with a variety of subsequent chemical transformations.[1]

-

Facile and Selective Removal: The key strategic advantage of the benzyl group is its susceptibility to cleavage under specific, mild reductive conditions, most notably catalytic hydrogenolysis.[1] This deprotection method is orthogonal to many other protecting groups, allowing for its selective removal without disturbing other sensitive functionalities within the molecule.[2]

-

Crystallinity Enhancement: The introduction of the aromatic benzyl group can often increase the crystallinity of intermediates, facilitating their purification by recrystallization.[3]

Installation of the Benzyl Protecting Group: Benzylation Methodologies

The formation of a benzyl ester from a phenylacetic acid derivative is a critical first step. The choice of method depends on the substrate's sensitivity and the desired scale of the reaction.

Fischer-Speier Esterification

For robust substrates, the direct acid-catalyzed esterification of the carboxylic acid with benzyl alcohol is a cost-effective and well-established method.[4] The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.[5]

Reaction Pathway: Fischer-Speier Esterification

Sources

The Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate

An In-depth Exploration of its Discovery, Synthesis, and Application for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of organic synthesis, certain molecules, though not end products themselves, serve as critical stepping stones in the construction of complex chemical architectures. Methyl 2-(4-(benzyloxy)phenyl)acetate is a prime example of such a pivotal intermediate. Its structure, featuring a phenylacetate core with a strategically placed benzyloxy protecting group, offers a versatile platform for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of this important compound, tailored for professionals in the research and drug development sectors. The strategic advantage of the benzyloxy group lies in its stability under various reaction conditions and its facile removal via catalytic hydrogenation, allowing for selective modifications elsewhere in a molecule.[1] While much of the literature mentions this compound in passing as part of a larger synthetic sequence, a focused examination of its own history and utility reveals valuable insights for the practicing chemist.[1]

The Historical Perspective: First Synthesis in 1948

The first documented preparation of what was then named "Methyl p-Benzyloxyphenyl Acetate" appeared in a 1948 publication in the Journal of the American Chemical Society.[2] The synthesis was a straightforward, two-step process starting from the corresponding carboxylic acid, p-benzyloxyphenylacetic acid. This foundational work laid the groundwork for the future use of this compound as a versatile building block.

The original synthesis was a classic example of Fischer esterification, a cornerstone of organic chemistry.[3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used method for ester synthesis. The 1948 procedure employed methanol as the alcohol and chloroform as a co-solvent, with a clever use of anhydrous magnesium sulfate in a Soxhlet apparatus to remove the water generated during the reaction and drive the equilibrium towards the ester product.[2]

Workflow of the 1948 Synthesis

Caption: The historical two-step synthesis of this compound.

Detailed Historical Protocol

The following protocol is an adaptation of the method described in the 1948 publication[2]:

-

Reaction Setup: A mixture of 5g of p-benzyloxyphenylacetic acid, 25 ml of methanol, and 25 ml of chloroform was placed in a flask equipped with a Soxhlet apparatus.

-

Water Removal: The thimble of the Soxhlet apparatus was filled with anhydrous magnesium sulfate to sequester the water produced during the esterification.

-

Reflux: The reaction mixture was refluxed for six hours.

-

Work-up: After cooling, water was added to the mixture to form two distinct layers. The chloroform layer was separated, washed with a saturated sodium bicarbonate solution to remove any unreacted acid, and then washed with water until neutral.

-

Isolation: The chloroform layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed by distillation under reduced pressure.

-

Purification: The resulting colorless oily residue, which solidified upon cooling in an ice-bath, was recrystallized from dilute methanol to yield the final product.

Modern Synthetic Approaches

While the Fischer esterification remains a viable route, modern organic synthesis often employs a more convergent approach, typically involving two key transformations: Williamson ether synthesis to form the benzyloxy ether linkage and a separate esterification step. This allows for greater flexibility in the choice of starting materials.

Route 1: Williamson Ether Synthesis followed by Esterification

This common strategy begins with the readily available methyl 2-(4-hydroxyphenyl)acetate.[7] The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide or benzyl chloride to form the ether linkage.[8][9][10][11][12]

Caption: Modern synthesis via Williamson ether synthesis.

Detailed Protocol for Williamson Ether Synthesis:

-

Reactant Addition: To a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Route 2: Esterification of 4-(Benzyloxy)phenylacetic Acid

This approach mirrors the historical synthesis but may employ more modern esterification conditions. For instance, instead of relying on water removal by a Soxhlet apparatus, a large excess of the alcohol can be used to drive the reaction to completion, or alternative esterification reagents can be employed.[5][13]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58.5-59 °C[2] |

Spectroscopic data is essential for confirming the structure and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the two phenyl rings will appear as multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The benzylic methylene protons (O-CH₂-Ph) will give a singlet at around δ 5.0 ppm. The methylene protons adjacent to the ester (Ph-CH₂-CO) will appear as a singlet around δ 3.6 ppm, and the methyl ester protons will be a singlet at approximately δ 3.7 ppm.[14][15][16][17][18]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester group at around δ 172 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester at approximately 1730-1750 cm⁻¹. The C-O stretching of the ether and ester groups will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 256, confirming the molecular weight of the compound.

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.[1]

A notable application is in the development of novel therapeutics. For instance, derivatives of 2-(4-(benzyloxy)phenyl)acetate have been utilized in the synthesis of multifunctional MAO-B inhibitors as potential treatments for Parkinson's disease.[19] In these syntheses, the phenylacetate moiety serves as a core scaffold onto which other functional groups are elaborated.

Conclusion

From its first reported synthesis in 1948 to its current use in modern synthetic chemistry, this compound has proven to be a valuable and enduring building block. Its straightforward preparation, coupled with the strategic utility of the benzyloxy protecting group, ensures its continued relevance in the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- Doub, L., & Krolls, U. (1948). The Preparation of Methyl p-Benzyloxyphenyl Acetate. Journal of the American Chemical Society, 70(12), 4173-4173.

-

University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis Lab [Video]. YouTube. Retrieved from [Link]

-

St. Paul's C. M. College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Krishnaveni Degree College. (n.d.). acharya nagarjuna university (anu). Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Retrieved from [Link]

Sources

- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. francis-press.com [francis-press.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. benchchem.com [benchchem.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. bg.copernicus.org [bg.copernicus.org]

- 18. kvdcnrt.com [kvdcnrt.com]

- 19. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(4-(benzyloxy)phenyl)acetate" literature review

An In-depth Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate

Abstract

This compound is a key organic intermediate notable for its role in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic profile, and applications, particularly within the pharmaceutical and drug development sectors. The strategic importance of the benzyloxy group as a stable yet readily cleavable protecting group for the phenolic hydroxyl function is a central theme. We will explore detailed synthetic protocols, analyze its chemical reactivity, and discuss its application as a building block for biologically active compounds, such as novel treatments for neurodegenerative diseases. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction: A Strategic Synthetic Intermediate

Aryl acetate derivatives are a cornerstone of modern organic synthesis, serving as precursors to a vast array of functionalized molecules. Within this class, this compound (CAS No. 68641-16-7) distinguishes itself through the incorporation of a benzyloxy moiety. This feature is not merely an incidental structural element; it is a strategic choice that imparts significant synthetic utility.

The benzyloxy group is a widely employed protecting group for phenols. Its stability across a broad spectrum of reaction conditions—including acidic, basic, and many oxidative/reductive environments—allows for chemical modifications to be performed on other parts of the molecule with high selectivity.[1] Subsequently, the benzyl group can be cleanly removed under mild conditions, typically via catalytic hydrogenation, to unmask the phenol. This "protect-manipulate-deprotect" strategy is fundamental in multi-step synthesis, and this compound is a ready-to-use embodiment of this principle. Its applications are most pronounced in the synthesis of complex target molecules where precise control over reactive functional groups is paramount.[1]

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting.

Molecular Structure

The structure of this compound comprises a central phenylacetate core, with a benzyloxy group at the para position of the phenyl ring.

Caption: Molecular Structure of this compound.

Physical and Chemical Data

The key properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 68641-16-7 | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [3] |

| Molecular Weight | 256.30 g/mol | [2][3] |

| Appearance | White to yellow to brown solid | |

| Boiling Point | 375 °C at 760 mmHg | [4] |

| Flash Point | 157.3 °C | [4] |

| IUPAC Name | This compound | |

| Storage | Store sealed in a dry place at room temperature | [2] |

Spectroscopic Analysis (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.45 - 7.30 (m, 5H): Protons of the monosubstituted phenyl ring of the benzyl group.

-

δ ~7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the acetate-bearing methylene group.

-

δ ~6.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the benzyloxy group.

-

δ ~5.05 (s, 2H): Benzylic protons of the O-CH₂ group.

-

δ ~3.70 (s, 3H): Methyl protons of the ester (O-CH₃) group.

-

δ ~3.60 (s, 2H): Methylene protons alpha to the carbonyl and aromatic ring (Ar-CH₂-CO).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~172.5: Carbonyl carbon of the ester (C=O).

-

δ ~158.0: Aromatic carbon attached to the benzyloxy oxygen (C-O-CH₂).

-

δ ~137.0: Quaternary aromatic carbon of the benzyl group.

-

δ ~130.5: Aromatic CH carbons ortho to the acetate-bearing methylene group.

-

δ ~128.8 - 127.5: Aromatic CH carbons of the benzyl group.

-

δ ~127.0: Quaternary aromatic carbon attached to the methylene group.

-

δ ~115.0: Aromatic CH carbons ortho to the benzyloxy group.

-

δ ~70.0: Benzylic carbon of the ether linkage (O-CH₂).

-

δ ~52.2: Methyl carbon of the ester (O-CH₃).

-

δ ~40.5: Methylene carbon alpha to the carbonyl (Ar-CH₂-CO).

-

Synthesis of this compound

The synthesis of this compound is logically approached via a two-step sequence starting from methyl 4-hydroxyphenylacetate, or more directly through the esterification of 4-(benzyloxy)phenylacetic acid. The latter is a robust and well-documented method.[8] The overall pathway involves forming the ether linkage via Williamson Ether Synthesis and creating the ester via Fischer Esterification.[9][10]

Synthetic Pathway Overview

The most common synthetic route involves the acid-catalyzed esterification of 4-(benzyloxy)phenylacetic acid with methanol. The precursor acid is itself typically prepared from 4-hydroxyphenylacetic acid and a benzyl halide.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established literature procedures for the Fischer esterification of 4-(benzyloxy)phenylacetic acid.[8][10]

Materials:

-

4-(Benzyloxy)phenylacetic acid

-

Methanol (anhydrous)

-

Chloroform

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Soxhlet extractor (optional, for water removal)[8]

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-